4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
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Overview
Description
4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazacyclopenta[cd]azulene core, which is a fused ring system containing nitrogen atoms, and is substituted with methoxyphenyl groups. The presence of methoxy groups enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common method includes the McMurry reaction, which is used to couple aromatic ketones to form the central ring system . The reaction conditions often involve the use of titanium chloride and a reducing agent like zinc dust. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The aromatic rings can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the triazacyclopenta[cd]azulene core play crucial roles in binding to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other methoxy-substituted aromatic compounds and triazacyclopenta[cd]azulene derivatives. Compared to these compounds, 4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is unique due to its specific substitution pattern and the presence of both methoxyphenyl groups and the triazacyclopenta[cd]azulene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C24H25N3O3/c1-28-18-10-7-16(8-11-18)23-25-27-15-20(19-6-4-5-13-26(23)24(19)27)17-9-12-21(29-2)22(14-17)30-3/h7-12,14-15H,4-6,13H2,1-3H3 |
InChI Key |
RZHDUOHKXDUKTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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